Fmoc-Pra-OH

Description

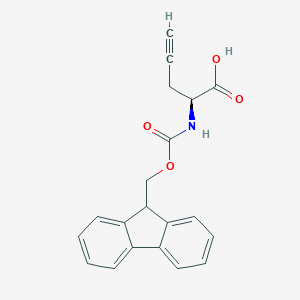

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370319 | |

| Record name | Fmoc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-07-8 | |

| Record name | Fmoc-L-propargylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Pra-OH in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-propargylglycine (Fmoc-Pra-OH) has emerged as a critical building block in contemporary chemical biology and drug discovery. This non-proteinogenic amino acid, featuring a terminal alkyne on its side chain, provides a versatile chemical handle for the precise modification and engineering of peptides. Its integration into peptide sequences via solid-phase peptide synthesis (SPPS) opens avenues for developing novel therapeutics, diagnostic tools, and research probes through bioorthogonal chemistry. This technical guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in the laboratory.

Core Applications of this compound in Research

The primary utility of this compound stems from its terminal alkyne group, which is a key participant in the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it a favored method for the site-specific modification of peptides.[1][2]

The main applications of incorporating this compound into peptide sequences include:

-

Bioconjugation: The alkyne handle allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to enhance solubility and in vivo half-life, and targeting ligands for drug delivery.[3]

-

Peptide Cyclization: The formation of cyclic peptides through an intramolecular CuAAC reaction between a propargylglycine residue and an azide-containing amino acid within the same peptide chain.[4][5] This "stapling" technique can enhance peptide stability, receptor affinity, and cell permeability.[3]

-

Development of Novel Biomaterials: The ability to "click" peptides onto surfaces or into hydrogels allows for the creation of advanced biomaterials with tailored biological activities.

-

Enzyme Inhibition: Propargylglycine itself is known to be a mechanism-based inhibitor of certain enzymes, particularly those involved in sulfur metabolism.[6]

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. Due to its structure, it is generally considered a non-hindered amino acid, and coupling is typically efficient.[]

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[8]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF[9]

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

-

Base: N,N-Diisopropylethylamine (DIPEA)[6]

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[9]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.[6]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[6]

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Peptides

The following protocol describes a general procedure for the on-resin CuAAC reaction. This can be adapted for solution-phase reactions after cleavage of the peptide from the resin.

Materials:

-

Peptide-resin containing a propargylglycine residue

-

Azide-containing molecule of interest

-

Copper(I) source: e.g., Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent[5][11]

-

Reducing agent (if using CuSO₄): Sodium ascorbate[11]

-

Copper ligand (optional but recommended): e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the peptide from oxidative damage and enhance reaction rate.[11]

-

Solvent: A mixture of DMF and water is commonly used.

Procedure:

-

Resin Swelling: Swell the peptide-resin in the reaction solvent (e.g., DMF).

-

Preparation of Reagent Solution:

-

In a separate vial, dissolve the azide-containing molecule (5-10 equivalents relative to the peptide) in the reaction solvent.

-

Add the copper source (e.g., 1.5 equivalents of CuI or a premixed solution of CuSO₄ and a ligand).[5]

-

If using CuSO₄, add sodium ascorbate (5-10 equivalents) to reduce Cu(II) to the active Cu(I) species.[11]

-

-

Click Reaction:

-

Add the reagent solution to the swollen peptide-resin.

-

Agitate the mixture at room temperature. The reaction is typically complete within 1-12 hours. Microwave irradiation can be used to accelerate the reaction.

-

-

Washing: Thoroughly wash the resin with DMF, water, and DCM to remove copper and excess reagents.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[12]

-

Purification: Purify the final peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of both the incorporation of this compound and the subsequent click reaction is generally high, contributing to the widespread adoption of this methodology.

| Parameter | Typical Value | Notes |

| This compound Coupling Efficiency | >99% | Similar to other standard, non-hindered Fmoc-amino acids. Efficiency can be confirmed by Kaiser test or UV-Vis monitoring of Fmoc deprotection.[][9] |

| CuAAC Reaction Yield (On-Resin) | 70-95% | Yield is dependent on the specific peptide sequence, the nature of the azide, and the reaction conditions.[5] |

| CuAAC Reaction Yield (Solution Phase) | >95% | Generally higher and more consistent than on-resin reactions due to better reagent accessibility.[1] |

| Purity of Crude Clicked Peptide | 50-90% | Purity after cleavage is sequence-dependent and influenced by the efficiency of the click reaction and the removal of copper. |

Visualizing the Workflow and Concepts

To further elucidate the processes involving this compound, the following diagrams illustrate the key workflows and chemical transformations.

Conclusion

This compound is an indispensable tool for the modern peptide chemist. Its straightforward incorporation into peptides using standard SPPS techniques, combined with the robust and versatile nature of the subsequent click chemistry, provides a powerful platform for the creation of complex and functionalized peptide-based molecules. The ability to precisely engineer peptides at a specific site opens up a vast landscape for innovation in drug discovery, diagnostics, and materials science. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the capabilities of this compound in their work.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 2. jpt.com [jpt.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of Fmoc-L-propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an invaluable tool in peptide chemistry, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent bio-orthogonal modifications via "click chemistry." This guide provides a comprehensive overview of the chemical properties of Fmoc-L-propargylglycine, detailed experimental protocols for its use, and key characterization data to support its application in research and development.

Core Chemical and Physical Properties

Fmoc-L-propargylglycine is a white to off-white crystalline powder.[1][2] Its core structure consists of an L-glycine backbone modified with a propargyl group on the α-carbon, with the amino group protected by a base-labile Fmoc group. This design makes it highly suitable for standard Fmoc-based solid-phase peptide synthesis.[3]

Identifiers and Synonyms

For unambiguous identification, several names and registry numbers are associated with this compound.

| Identifier | Value |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid[4] |

| CAS Number | 198561-07-8[4] |

| PubChem CID | 2734461[4] |

| Molecular Formula | C₂₀H₁₇NO₄[4] |

| Synonyms | Fmoc-L-Pra-OH, (S)-2-(Fmoc-amino)-4-pentynoic acid, N-Fmoc-L-propargylglycine[4] |

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-L-propargylglycine is presented below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 335.35 g/mol | [5] |

| Melting Point | 175-177 °C | [6] |

| Appearance | White to off-white powder | [6] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [7] |

| Optical Rotation | [α]D²⁰ = -18 ± 1° (c=1 in DMF) | [6] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-L-propargylglycine.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the Fmoc and propargylglycine moieties.

-

¹H NMR (CDCl₃, 300 MHz): δ 7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.5 Hz, 2H), 7.40 (q, J=7.5 Hz, 4H), 7.33 (m, 5H), 5.58 (d, J=6.6 Hz, 1H), 4.45 (d, J=6.8 Hz, 2H), 4.40 (m, 2H), 4.23 (t, J=6.8 Hz, 1H).

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-L-propargylglycine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-propargylglycine can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[3]

Workflow for SPPS Incorporation

Detailed Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Pre-activate Fmoc-L-propargylglycine (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Workflow for Cleavage and Deprotection

Detailed Protocol:

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of the synthesized peptide.

-

Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and methanol (MeOH) and dry it thoroughly under vacuum.

-

Cleavage: Treat the dried peptide-resin with a cleavage cocktail. A standard cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers and cleaved protecting groups, and dry the peptide pellet under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargylglycine residue is a versatile handle for "click" chemistry, most notably the CuAAC reaction for forming a stable triazole linkage with an azide-containing molecule.[2][8]

Workflow for On-Resin CuAAC

Detailed Protocol (On-Resin):

-

Resin Swelling: Swell the alkyne-containing peptide-resin in a suitable solvent mixture, such as DMF/water.

-

Reaction Mixture: To the swollen resin, add the azide-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr), and a copper-stabilizing ligand (e.g., TBTA or THPTA).

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF, water, and DCM to remove excess reagents and copper catalyst.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it using standard procedures as described above.

Peptide Purification

High-performance liquid chromatography (HPLC) is the standard method for purifying peptides containing propargylglycine and its derivatives.[9]

Detailed Protocol (RP-HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

Conclusion

Fmoc-L-propargylglycine is a versatile and powerful building block for modern peptide science. Its straightforward incorporation into peptides using standard SPPS techniques, combined with the bio-orthogonal reactivity of its alkyne handle, opens up a vast landscape for the design and synthesis of novel peptide-based therapeutics, diagnostic agents, and advanced materials. The detailed protocols and data provided in this guide serve as a valuable resource for researchers looking to harness the full potential of this unique amino acid derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lifetein.com [lifetein.com]

- 4. Fmoc-L-Propargylglycine | C20H17NO4 | CID 2734461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FMOC-L-PROPARGYLGLYCINE | 198561-07-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

An In-depth Technical Guide to Fmoc-Pra-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-propargylglycine (Fmoc-Pra-OH), a non-canonical amino acid derivative crucial for advanced peptide and protein chemistry. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in solid-phase peptide synthesis (SPPS) and bioconjugation via "click chemistry."

Core Properties of this compound

This compound is a derivative of the amino acid glycine, featuring a propargyl group on its side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group.[1][2] This unique structure makes it a valuable building block in peptide synthesis, allowing for the introduction of a terminal alkyne functionality.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Synonyms | Fmoc-L-propargylglycine, (S)-2-(Fmoc-amino)-4-pentynoic acid, N-Fmoc-L-propargylglycine | [3][4] |

| CAS Number | 198561-07-8 | [3] |

| Molecular Formula | C₂₀H₁₇NO₄ | [3] |

| Molecular Weight | 335.35 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

Chemical Structure

The structure of this compound consists of a central alpha-carbon bonded to a hydrogen atom, a carboxylic acid group, an Fmoc-protected amino group, and a propargyl side chain.

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

This compound is a versatile tool in chemical biology and drug discovery, primarily utilized for:

-

Peptide Modification and Labeling: The terminal alkyne of the propargyl group serves as a handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This allows for the site-specific labeling of peptides with fluorophores, affinity tags, or other molecular probes.

-

Peptide Cyclization: Peptides containing a propargylglycine residue can be cyclized by reacting with an azido-functionalized amino acid within the same peptide sequence, forming a stable triazole bridge.[2][7]

-

Synthesis of Peptide-Drug Conjugates: The ability to specifically attach molecules to the alkyne group makes this compound a valuable component in the construction of targeted peptide-drug conjugates.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[8]

- Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[9]

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.

- Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 3-5 minutes.[9]

- Drain the piperidine solution.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]

- Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Amino Acid Coupling:

- In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.[9]

- Add a base, such as diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution to activate it. Allow the pre-activation to proceed for 2-5 minutes.

- Add the activated this compound solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.[8]

- Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

- Wash the resin thoroughly with DMF (3-5 times).[9]

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This is typically done by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Fmoc Deprotection Workflow

The following diagram illustrates the key steps in the Fmoc deprotection process during SPPS.

Caption: Workflow for the removal of the Fmoc protecting group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Resin

This protocol describes the on-resin "click" reaction between a peptide containing a propargylglycine residue and an azide-functionalized molecule.

1. Peptide Synthesis:

- Synthesize the peptide on the solid support as described in Protocol 1, incorporating this compound at the desired position.

- After the final coupling step, perform the final Fmoc deprotection.

2. Click Reaction:

- Wash the peptide-resin with DMF and then with dichloromethane (DCM).

- Prepare the click reaction cocktail. A typical cocktail consists of:

- The azide-containing molecule (5-10 equivalents).

- A copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate (1-2 equivalents).

- A ligand to stabilize the copper(I), such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

- A suitable solvent system, often a mixture of DMF, water, and a base like DIPEA.

- Add the click reaction cocktail to the peptide-resin and agitate at room temperature for 2-12 hours.

- Monitor the reaction for completion using an appropriate analytical technique (e.g., mass spectrometry of a small cleaved sample).

3. Washing and Cleavage:

- Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents.

- Proceed with the standard cleavage and deprotection of side-chain protecting groups using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).[10]

Logical Relationship of the SPPS Cycle

The iterative nature of solid-phase peptide synthesis, including the incorporation of specialized amino acids like this compound, can be visualized as a cyclical workflow.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

This guide provides foundational knowledge and practical protocols for the effective use of this compound in peptide research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets (SDS) for all chemicals used.

References

- 1. researchgate.net [researchgate.net]

- 2. shop.bachem.com [shop.bachem.com]

- 3. peptide.com [peptide.com]

- 4. This compound, 198561-07-8, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Applications of (S)-2-(Fmoc-amino)-4-pentynoic Acid in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Fmoc-amino)-4-pentynoic acid, also known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a synthetic amino acid derivative that has become an indispensable tool in peptide chemistry, chemical biology, and drug discovery. Its unique structure, featuring a terminal alkyne group and an Fmoc-protected amine, provides a versatile handle for the precise modification of peptides and proteins.[1] The integration of this unnatural amino acid into peptide sequences via standard solid-phase peptide synthesis (SPPS) enables the introduction of a bioorthogonal alkyne functionality. This alkyne group can then be selectively modified through highly efficient and specific "click chemistry" reactions, allowing for the conjugation of a wide array of molecules such as fluorophores, affinity tags, polyethylene glycol (PEG) chains, and drug payloads. This guide provides an in-depth overview of the core applications, experimental protocols, and quantitative data associated with the use of (S)-2-(Fmoc-amino)-4-pentynoic acid.

Core Applications

The primary utility of (S)-2-(Fmoc-amino)-4-pentynoic acid lies in its dual-functionality: the Fmoc group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), while the terminal alkyne serves as a reactive handle for post-synthetic modifications via click chemistry.

Unnatural Amino Acid Incorporation via Solid-Phase Peptide Synthesis (SPPS)

(S)-2-(Fmoc-amino)-4-pentynoic acid is widely used as a building block in Fmoc-SPPS to introduce a terminal alkyne into a specific site within a peptide sequence. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[2][3] This orthogonality allows for the stepwise elongation of the peptide chain without affecting acid-labile side-chain protecting groups.[4] The incorporation of this compound follows the standard SPPS cycle of deprotection, activation, and coupling.[2][5]

Bioorthogonal Modification via Click Chemistry

Once the alkyne-containing peptide is synthesized, the terminal alkyne can be selectively modified using click chemistry. This class of reactions is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for bioconjugation.[6][7] The two most common types of click chemistry used with alkyne-modified peptides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[8][9] The triazole ring is considered a good mimic of the native amide bond in peptides, being resistant to hydrolysis, oxidation, and enzymatic degradation.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity with an azide-functionalized molecule under physiological conditions.[5][10] The elimination of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.[5][7]

Development of Stapled and Cyclic Peptides

(S)-2-(Fmoc-amino)-4-pentynoic acid and its derivatives are also used in the synthesis of stapled peptides. These are peptides that are conformationally constrained by a synthetic brace, often to stabilize an α-helical structure. By incorporating two alkyne-containing amino acids into a peptide sequence, a subsequent intramolecular click reaction with a bifunctional azide can create a rigid triazole-based staple. This can enhance the peptide's proteolytic stability, cell permeability, and binding affinity to its target.[11][12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the key experimental procedures involving (S)-2-(Fmoc-amino)-4-pentynoic acid.

Table 1: Fmoc-SPPS Coupling of (S)-2-(Fmoc-amino)-4-pentynoic acid

| Parameter | Typical Value/Range | Notes |

| Amino Acid Equivalents | 3 eq | Relative to resin loading. |

| Coupling Reagent | HBTU, HATU, HCTU, DIC/Oxyma | Potent coupling reagents are recommended, especially for potentially difficult couplings.[13] |

| Coupling Reagent Equivalents | 3 eq | |

| Base | DIPEA, NMM | |

| Base Equivalents | 6 eq | |

| Solvent | DMF, NMP | |

| Coupling Time | 1 - 4 hours | Can be extended ("double coupling") if initial coupling is incomplete, as monitored by a Kaiser test.[13] |

| Typical Coupling Yield | >99% | For standard couplings in Fmoc-SPPS.[] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Peptides

| Parameter | On-Resin Conjugation | In-Solution Conjugation |

| Alkyne-Peptide Concentration | N/A (Solid Support) | 1-10 mM |

| Azide-Molecule Equivalents | 5 - 10 eq | 1.1 - 1.5 eq |

| Copper Source | CuSO₄ | CuSO₄ |

| Copper Concentration | 0.1 - 0.5 eq | 25 eq (with ligand) |

| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate |

| Reducing Agent Concentration | 1 - 5 eq | 40 eq |

| Ligand | THPTA, TBTA | THPTA, TBTA |

| Ligand Concentration | 1 - 5 eq | 25 eq (complexed with CuSO₄) |

| Solvent | DMF, THF, or aqueous buffers | Aqueous buffers, DMSO |

| Reaction Time | 1 - 12 hours | 15 - 60 minutes |

| Temperature | Room Temperature | Room Temperature |

| Typical Conversion/Yield | >95% | >95%[9][15] |

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Alkyne-Peptides

| Parameter | Typical Value/Range | Notes |

| Peptide Concentration | 1 - 10 mM | |

| Cyclooctyne Reagent | DBCO, BCN | DBCO is commonly used. |

| Cyclooctyne Equivalents | 1.1 - 1.5 eq | A slight molar excess is typical.[5] |

| Solvent | PBS, biocompatible buffers, DMSO | The reaction is compatible with aqueous environments. |

| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C.[10] |

| Temperature | Room Temperature or 4°C | Proceeds efficiently under physiological conditions. |

| Second-Order Rate Constant (k) | ~0.0024 - 0.28 M⁻¹s⁻¹ | Highly dependent on the specific cyclooctyne used.[10] |

Experimental Protocols

Protocol 1: Incorporation of (S)-2-(Fmoc-amino)-4-pentynoic Acid via Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.[1]

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[1]

-

Amino Acid Activation: In a separate vial, dissolve (S)-2-(Fmoc-amino)-4-pentynoic acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.[5]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue/purple beads), repeat the coupling step ("double coupling").[13]

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-containing molecule to the alkyne-modified peptide while it is still attached to the resin.

-

Resin Preparation: After incorporation of the final amino acid, ensure the N-terminal Fmoc group is removed. Swell the peptide-resin in DMF for at least 30 minutes and wash thoroughly with DMF (3 x 5 mL).[8]

-

Reaction Cocktail Preparation: In a separate vial, prepare the click chemistry reaction cocktail. For a 0.1 mmol scale synthesis, dissolve the azide-containing molecule (5-10 eq) in a minimal amount of DMF or THF.[8] Add CuSO₄ (e.g., from a 1M stock in H₂O, 0.1-0.5 eq) and a ligand such as THPTA (1-5 eq). Finally, add sodium ascorbate (e.g., from a 1M stock in H₂O, 1-5 eq).

-

Initiate Reaction: Add the reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 1-12 hours.

-

Washing: After the reaction, wash the resin extensively with DMF, H₂O, and DCM to remove copper and excess reagents.

-

Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[10]

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Characterization: Confirm the identity and purity of the conjugated peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to a purified alkyne-containing peptide.

-

Peptide Preparation: Synthesize, cleave, and purify the alkyne-containing peptide as described in Protocol 1 and subsequent purification steps. Lyophilize the pure fractions and confirm the identity and purity by mass spectrometry and analytical RP-HPLC.

-

Reagent Preparation: Dissolve the purified alkyne-peptide in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM. In a separate tube, dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent.[5]

-

Reaction Incubation: Mix the solutions of the alkyne-peptide and the DBCO-reagent. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.[10]

-

Purification: Purify the conjugated peptide from unreacted reagents using RP-HPLC. A C18 column is commonly used. Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO moiety).

-

Characterization: Collect the fractions containing the purified product and confirm its identity and purity by analytical LC-MS. The mass of the final product should correspond to the mass of the starting peptide plus the mass of the DBCO reagent. Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

Caption: Workflow for incorporating (S)-2-(Fmoc-amino)-4-pentynoic acid via Fmoc-SPPS.

Caption: Pathways for post-synthesis modification via CuAAC and SPAAC click chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. jpt.com [jpt.com]

- 8. benchchem.com [benchchem.com]

- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fmoc-Pra-OH: Synthesis, Applications, and Experimental Protocols

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a terminal alkyne group on the side chain and an Fmoc-protecting group on the alpha-amine, makes it a versatile building block in solid-phase peptide synthesis (SPPS). The presence of the alkyne functionality allows for post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This enables the straightforward introduction of various functionalities onto peptides, such as fluorescent labels, imaging agents, and moieties that can induce secondary structures like peptide stapling.[1][2] Furthermore, peptides containing propargylglycine have been utilized as potent enzyme inhibitors, particularly of cystathionine γ-lyase, making them valuable probes for studying biological pathways.[1]

This technical guide provides comprehensive information on the chemical properties of this compound, its suppliers, and detailed experimental protocols for its incorporation into peptides and subsequent modifications.

Chemical Information and Supplier Details

A summary of the key chemical identifiers for this compound is presented below, along with a list of commercial suppliers.

| Property | Value |

| Full Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-propargylglycine |

| Synonyms | Fmoc-L-Pra-OH, (S)-2-(Fmoc-amino)-4-pentynoic acid |

| CAS Number | 198561-07-8 |

| Molecular Formula | C₂₀H₁₇NO₄ |

| Molecular Weight | 335.35 g/mol |

| Appearance | White to off-white powder |

| Storage Conditions | 2-8°C |

Commercial Suppliers:

-

Aapptec

-

Advanced ChemTech

-

Anaspec

-

Bachem

-

Biosynth

-

Chem-Impex

-

MedchemExpress

-

MilliporeSigma (Novabiochem®)

-

P3 BioSystems

Core Applications and Experimental Protocols

Incorporation of this compound via Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The alkyne side chain is stable to the conditions of Fmoc deprotection (piperidine) and peptide coupling.

Experimental Protocol:

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF. This is typically done in two steps: a brief 1-2 minute wash followed by a longer 15-20 minute incubation.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

-

Immediately add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For potentially difficult couplings, a double coupling can be performed.[3]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that a negative Kaiser test is expected after the coupling of a secondary amine like proline, but not for this compound.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[4]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A peptide containing a propargylglycine residue can be readily modified on-resin or in solution using a molecule containing an azide group. The following is a general protocol for an on-resin CuAAC reaction.[5][6]

Experimental Protocol:

-

Resin Swelling: Swell the peptide-resin containing the propargylglycine residue in dichloromethane (DCM) for 10-15 minutes.

-

Solvent Exchange: Wash the resin with DMF.

-

Click Reaction Cocktail Preparation: In a separate vessel, prepare the click reaction cocktail. For a typical reaction, this may include:

-

The azide-containing molecule (e.g., a fluorescent dye with an azide handle) (5-10 equivalents relative to the resin loading).

-

A copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

-

A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA).

-

A base, such as DIEA.

-

The reaction is typically performed in a solvent such as DMF or a mixture of DMF and water.

-

-

On-Resin Click Reaction: Add the click reaction cocktail to the resin and allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and the copper catalyst.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (steps 9 and 10).

Synthesis of Triazole-Stapled Peptides

Peptide stapling can enhance the helicity, proteolytic stability, and cell permeability of peptides. A triazole bridge can be formed by an intramolecular CuAAC reaction between a propargylglycine residue and an azido-containing amino acid residue incorporated into the peptide chain at an appropriate spacing (e.g., i, i+4 or i, i+7).[7]

Experimental Protocol:

-

Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating this compound and an appropriate Fmoc-azido-amino acid (e.g., Fmoc-L-azidolysine) at the desired positions.

-

On-Resin Cyclization:

-

After the linear peptide has been assembled and while it is still attached to the resin with side-chain protecting groups intact, perform an on-resin CuAAC reaction.

-

Swell the resin in a suitable solvent like DMF.

-

Add a solution containing a copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate), a ligand (e.g., TBTA), and a base (e.g., DIEA) in DMF.

-

Allow the intramolecular cyclization to proceed for 2-24 hours at room temperature.

-

-

Washing: Thoroughly wash the resin to remove the cyclization reagents.

-

Cleavage and Purification: Cleave the stapled peptide from the resin and purify by RP-HPLC as previously described.

Mandatory Visualizations

Caption: Workflow for incorporating this compound into a peptide using Fmoc-SPPS.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide modification.

Caption: Hypothetical signaling pathway studied using a fluorescently labeled peptide probe.

References

- 1. lifetein.com [lifetein.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Propargylglycine in Peptide Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylglycine (Pra), a non-proteinogenic amino acid, has emerged as a powerful and versatile tool in peptide chemistry and drug discovery. Its defining feature is a terminal alkyne group on its side chain, which serves as a chemical handle for a variety of bioorthogonal modifications. This technical guide provides an in-depth overview of the core principles and applications of propargylglycine in peptide modification, with a focus on its integration into peptide synthesis, its utility in "click" chemistry, and its role in modulating biological pathways.

Core Concepts

Propargylglycine's utility stems from the unique reactivity of its terminal alkyne. This functional group is largely inert to biological nucleophiles, allowing for highly specific chemical reactions to be performed in complex biological environments. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a stable triazole linkage between the alkyne-containing peptide and an azide-functionalized molecule of interest.

The incorporation of propargylglycine into peptides is typically achieved through standard Solid-Phase Peptide Synthesis (SPPS) protocols using an Fmoc-protected propargylglycine building block.[2] This allows for precise, site-specific installation of the alkyne handle at any desired position within the peptide sequence.

Key Applications

The ability to specifically modify peptides with propargylglycine has opened up a wide range of applications in research and drug development:

-

Bioconjugation: Peptides containing propargylglycine can be readily conjugated to various molecules, including fluorescent dyes for imaging, polyethylene glycol (PEG) to enhance solubility and in vivo half-life, and cytotoxic drugs for targeted cancer therapy.[3]

-

Peptide Stapling: Propargylglycine can be used in conjunction with another reactive amino acid to create a "staple" that constrains the peptide into a specific conformation, often an α-helix. This can enhance the peptide's binding affinity and stability.[3][4]

-

Probing Biological Pathways: Propargylglycine is a known inhibitor of the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[5][6][7] This allows researchers to use propargylglycine-containing peptides to study the role of the H₂S signaling pathway in various physiological and pathological processes.[8][9][10]

Data Presentation

Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS) of Propargylglycine-Containing Peptides

| Peptide Sequence | Resin | Coupling Reagent | Cleavage Cocktail | Crude Purity (%) | Isolated Yield (%) | Reference |

| Ac-Ala-Pra-NH₂ | Rink Amide | HBTU/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | >90 | 75-85 | [11] |

| H-Gly-Pra-Gly-Gly-OH | Wang | DIC/HOBt | TFA/DCM (1:1) | >85 | 70-80 | [12] |

| Ac-Lys(Boc)-Pra-NH₂ | Rink Amide | HCTU/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | >90 | 80 | [11] |

Table 2: Efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargylglycine-Containing Peptides

| Peptide Substrate | Azide Partner | Copper Source | Ligand | Solvent | Reaction Time (h) | Conversion (%) | Reference |

| Ac-Ala-Pra-NH₂ | Azido-PEG₃-Biotin | CuSO₄/NaAsc | TBTA | DMSO/H₂O | 1 | >95 | [13] |

| H-Gly-Pra-Gly-Gly-OH | Benzyl Azide | CuI | None | DMF | 4 | >98 | [14] |

| Ac-Lys(Azide)-Gly-Pra-NH₂ | (Internal Stapling) | CuSO₄/NaAsc | THPTA | DMF | 2 | >95 | [4] |

Experimental Protocols

Protocol 1: Incorporation of Propargylglycine into Peptides via Fmoc-SPPS

This protocol outlines the manual synthesis of a propargylglycine-containing peptide on a Rink Amide resin for a C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-propargylglycine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours. For coupling of Fmoc-L-propargylglycine, extend the coupling time to 4 hours to ensure complete reaction.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[18][19]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylglycine-Containing Peptide

This protocol describes the conjugation of an azide-functionalized fluorescent dye to a purified propargylglycine-containing peptide.

Materials:

-

Purified propargylglycine-containing peptide

-

Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (NaAsc)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent: Degassed buffer (e.g., phosphate buffer, pH 7.4) or a mixture of DMSO and water

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the propargylglycine-peptide in the reaction buffer to a final concentration of 1-5 mM.

-

Dissolve the azide-dye in DMSO to create a 10 mM stock solution.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide solution, the azide-dye stock solution (1.2 equivalents relative to the peptide), and the ligand solution (1 equivalent relative to copper).

-

Add the CuSO₄ solution (0.1-0.5 equivalents relative to the peptide).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents relative to copper).

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC with a suitable gradient to separate the product from unreacted starting materials and catalyst.[15][16][17]

-

Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and UV-Vis spectroscopy.[18][19]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the H₂S signaling pathway by propargylglycine.

Caption: Experimental workflow for peptide modification using propargylglycine.

Impact on Peptide Structure

The incorporation of the relatively small and linear propargylglycine side chain is generally considered to have a minimal impact on the overall secondary structure of a peptide. However, the subsequent modification via CuAAC introduces a bulkier triazole ring, which can influence the peptide's conformation.

Circular Dichroism (CD) Spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. Studies have shown that for flexible peptides, the introduction of a triazole linkage through propargylglycine can, in some cases, induce or stabilize helical structures.[20] Conversely, for already structured peptides, the modification may cause minor perturbations. It is therefore crucial to characterize the structure of the modified peptide to ensure that the desired conformation and biological activity are maintained.

Conclusion

Propargylglycine has proven to be an indispensable tool for peptide modification, offering a robust and versatile platform for creating novel peptide conjugates and probes. Its straightforward incorporation into peptides via SPPS and the high efficiency of the subsequent click chemistry reactions make it accessible to a broad range of researchers. The ability to use propargylglycine to investigate the H₂S signaling pathway further highlights its importance in chemical biology and drug discovery. As the field of peptide therapeutics continues to expand, the applications of propargylglycine are poised to play an increasingly significant role in the development of next-generation diagnostics and therapies.

References

- 1. jpt.com [jpt.com]

- 2. benchchem.com [benchchem.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. explorationpub.com [explorationpub.com]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. cires1.colorado.edu [cires1.colorado.edu]

- 19. lcms.cz [lcms.cz]

- 20. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry with Fmoc-Pra-OH for Researchers, Scientists, and Drug Development Professionals

Introduction to the Power of Click Chemistry with a Versatile Building Block

In the landscape of modern chemical biology and drug discovery, the ability to efficiently and specifically conjugate molecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a transformative methodology, providing a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] At the heart of many click chemistry applications is the use of specialized building blocks, and among these, N-α-Fmoc-L-propargylglycine (Fmoc-Pra-OH) has proven to be an invaluable tool.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its application in the two major forms of click chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

This compound is an amino acid derivative that features a terminal alkyne group on its side chain.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it perfectly suited for standard Fmoc-based SPPS, allowing for its precise incorporation into a peptide sequence.[4][5] The terminal alkyne then serves as a versatile handle for subsequent modification via click chemistry.

Core Concepts: CuAAC vs. SPAAC

The two primary forms of click chemistry that utilize the alkyne functionality of this compound are CuAAC and SPAAC. The choice between these two powerful techniques depends on the specific requirements of the experiment, particularly the sensitivity of the biological system to copper.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage.[6][7] This reaction is known for its fast kinetics and high yields, often approaching quantitative conversion.[8] However, the requirement for a copper catalyst can be a drawback in biological systems due to the potential for cytotoxicity and the generation of reactive oxygen species.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click chemistry reaction.[6][9] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[9] The release of ring strain drives the reaction forward, eliminating the need for a metal catalyst and making it highly suitable for applications in living cells and whole organisms.[7] While generally exhibiting slower reaction kinetics compared to CuAAC, the biocompatibility of SPAAC is a significant advantage for many in vivo and in cellulo applications.[7]

Quantitative Data Presentation

The selection of the appropriate click chemistry method often involves a trade-off between reaction speed, yield, and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ | [9][10] |

| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | [7] |

| Typical Reactant Concentration | Micromolar (µM) range | Micromolar (µM) to millimolar (mM) range | [7] |

| Biocompatibility | Limited by copper cytotoxicity | Excellent | [6][7] |

| Typical Yields | Often >95% | Generally high, but can be sequence/steric dependent | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry with this compound. The following are representative protocols for the incorporation of this compound into a peptide sequence via SPPS and subsequent on-resin CuAAC.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide chain on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of a peptide containing both an azide and an alkyne (from this compound).

Materials:

-

Resin-bound linear peptide containing an azide and propargylglycine

-

Copper(I) iodide (CuI)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: DMF

Procedure:

-

Resin Swelling: Swell the dried resin-bound linear peptide in DMF for at least 1 hour.

-

Cycloaddition Reaction:

-

To the swollen resin, add a solution of CuI (2 equivalents) and DIPEA (50 equivalents) in DMF.

-

Agitate the reaction mixture overnight at room temperature.

-

-

Washing: Wash the resin extensively with DMF to remove copper salts and excess reagents.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

-

Purification: Purify the cyclic peptide by RP-HPLC. A yield of 76-79% can be expected for on-resin cyclization.[12]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of this compound in click chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lifetein.com [lifetein.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Fmoc-Pra-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-natural amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its propargyl group serves as a versatile chemical handle for "click chemistry," enabling the straightforward introduction of modifications and conjugations to peptides. A thorough understanding of the solubility of this compound in various solvents is paramount for its effective use, ensuring efficient coupling reactions and preventing issues such as poor reaction kinetics and peptide aggregation. This technical guide provides a consolidated overview of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a logical workflow to aid researchers in its practical application.

Core Concepts of Solubility in Peptide Synthesis

The solubility of Fmoc-protected amino acids is a critical parameter in SPPS. Inadequate solubility can lead to significant challenges, including:

-

Incomplete Coupling Reactions: Undissolved Fmoc-amino acid is unavailable to react with the N-terminus of the growing peptide chain, resulting in deletion sequences and impure final products.

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.

-

Aggregation: Poorly soluble amino acid derivatives can contribute to the aggregation of the peptide-resin complex, hindering subsequent synthesis and cleavage steps.

Commonly used solvents in Fmoc-SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dimethyl sulfoxide (DMSO) is also frequently used, often to enhance the solubility of challenging amino acids.

Quantitative and Qualitative Solubility of this compound

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, solvent grade, and the presence of moisture.

| Solvent | Concentration | Molarity (approx.) | Remarks |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL[1] | 298.19 mM[1] | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility. |

| Dimethylformamide (DMF) | Clearly soluble | 0.5 M | Based on 1 mmole in 2 mL of DMF. |

| Water | 0.0456 mg/mL | 0.136 mM | Calculated value, indicating low aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid powder)

-

High-purity solvents (e.g., DMF, DMSO, NMP)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. Add a precise volume of the test solvent.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. The characteristic absorbance of the Fmoc group (around 265 nm) is typically used for detection.

-

Calculation: Determine the concentration of the diluted sample from the HPLC calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in peptide synthesis and other areas of chemical research. While DMSO and DMF are generally effective solvents, this guide provides the quantitative data and a robust experimental protocol to enable researchers to determine precise solubility under their specific experimental conditions. By carefully considering the solubility characteristics of this important building block, scientists can optimize their synthetic strategies, leading to higher purity products and more reliable experimental outcomes.

References

Stability and Storage of Fmoc-Pra-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Pra-OH (N-α-9-fluorenylmethoxycarbonyl-L-propargylglycine) is a crucial building block in modern peptide synthesis, particularly for the introduction of an alkyne handle for subsequent modifications via click chemistry. The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, including potential degradation pathways and recommended handling procedures.

Core Stability and Storage Recommendations

The stability of this compound is influenced by temperature, light, and moisture. Adherence to proper storage and handling protocols is critical to prevent degradation and ensure reproducible results in peptide synthesis.

Storage Conditions

To maintain its long-term stability and purity, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters for both solid compound and solutions.

| Parameter | Recommendation | Rationale |

| Temperature (Solid) | 2°C to 8°C.[1] | Minimizes the rate of potential degradation over time. |

| Temperature (Solutions) | -20°C (up to 1 month) or -80°C (up to 6 months).[1] | Prevents degradation in solution. It is advisable to avoid repeated freeze-thaw cycles.[1] |

| Light | Store in the dark or in an amber vial.[1] | The Fmoc protecting group is known to be sensitive to light and can degrade upon prolonged exposure.[1] |